![molecular formula C15H8ClF6N5 B3016577 3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine CAS No. 2085689-91-2](/img/structure/B3016577.png)
3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine
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Description
The compound "3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine" is a complex molecule that appears to be related to a class of compounds that include triazole and pyridine rings. These types of compounds are known for their potential biological activities, including antioxidant properties. The papers provided do not directly discuss this specific compound but offer insights into similar structures and their reactivities.
Synthesis Analysis
The synthesis of related triazole derivatives is described in the first paper, where a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives were prepared by treating an amino-triazole with various aldehydes, followed by reduction with NaBH4 to yield arylmethylamino-triazole derivatives . Although the specific compound is not synthesized in these studies, the methodologies used could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The third paper provides information on the molecular structure of metal complexes involving triazole and pyridine ligands . The study includes the use of Density Functional Theory (DFT) to support experimental measurements of the spin states and isomers of these complexes. While the specific compound of interest is not a metal complex, the insights into the structural preferences and electronic configurations of related ligands could be informative for understanding the molecular structure of "3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine".
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
None of the papers provided give direct information on the physical and chemical properties of "3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine". However, based on the structural features and the properties of similar compounds, it can be inferred that the compound may exhibit significant chemical stability due to the presence of the trifluoromethyl groups and the aromatic systems. The antioxidant and antiradical activities of related compounds suggest that the compound may also possess these properties, although experimental validation would be required.
Scientific Research Applications
Central Nervous System Applications
- The compound has been investigated for its potential as a glycine transporter 1 (GlyT1) inhibitor, which could be significant in treating central nervous system disorders. Specifically, a structurally related compound demonstrated potent GlyT1 inhibitory activity and favorable pharmacokinetics, suggesting similar potential for the compound (Yamamoto et al., 2016).
Chemical Structure and Properties
- Isomorphous structures of methyl- and chloro-substituted heterocyclic analogs, including compounds related to the one , have been studied. These studies reveal insights into their molecular structures, disorders, and how they obey the chlorine-methyl exchange rule (Swamy et al., 2013).
Synthesis and Derivative Development
- Research has been conducted on the synthesis of derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, a related compound, demonstrating various methods of creating derivatives for potential applications in different scientific fields (Bradiaková et al., 2009).
Applications in Organic Light-Emitting Devices (OLEDs)
- There's research showing the use of related pyrazol-pyridine ligands in the development of high-efficiency organic light-emitting devices (OLEDs). These studies demonstrate how modifications in the ligand structures can significantly influence the performance and efficiency of OLEDs (Su et al., 2021).
Molecular Conformation and Hydrogen Bonding
- The molecular conformations and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have been studied. This research provides insights into the physical and chemical properties of these compounds, which could have implications for their use in various applications (Sagar et al., 2017).
Inhibitor Development for Protoporphyrinogen IX Oxidase
- The structural analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, which are structurally related to the compound, has been conducted. This research might have implications in developing inhibitors for specific enzymes or proteins (Li et al., 2005).
Antimicrobial Evaluations
- A compound related to 3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine has been synthesized and evaluated for its antimicrobial properties. This illustrates the potential application of such compounds in developing new antimicrobial agents (Prakash et al., 2011).
properties
IUPAC Name |
3-chloro-2-[(S)-2H-tetrazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6N5/c16-10-5-9(15(20,21)22)6-23-12(10)11(13-24-26-27-25-13)7-2-1-3-8(4-7)14(17,18)19/h1-6,11H,(H,24,25,26,27)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDGRWOEFBELQK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine |
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